3-(Ethylsulfanyl)azepane
Overview
Description
3-(Ethylsulfanyl)azepane is a heterocyclic organic compound with the chemical formula C8H17NS. It is also known as 1-ethylthioazepane or 1-ethylsulfanylazepane. This compound features a seven-membered azepane ring with an ethylsulfanyl group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)azepane typically involves the alkylation of metalated α-aminonitriles, followed by a 7-exo-tet cyclization in N,N-dimethylformamide (DMF). This method allows for the formation of the azepane ring structure with the ethylsulfanyl group attached.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar alkylation and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)azepane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the azepane ring.
Substitution: Compounds with different functional groups replacing the ethylsulfanyl group.
Scientific Research Applications
3-(Ethylsulfanyl)azepane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Ethylsulfanyl)azepane involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered ring compound without the ethylsulfanyl group.
Oxepane: A seven-membered ring compound with an oxygen atom.
Silepane: A seven-membered ring compound with a silicon atom.
Phosphepane: A seven-membered ring compound with a phosphorus atom.
Thiepane: A seven-membered ring compound with a sulfur atom.
Uniqueness
3-(Ethylsulfanyl)azepane is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This functional group allows for specific reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-ethylsulfanylazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-2-10-8-5-3-4-6-9-7-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVUDYKKQNLPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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